(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
Overview
Description
(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane is a bicyclic organic compound that features a diazabicyclo structure. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane typically involves the following steps:
Formation of the bicyclic core: The initial step involves the construction of the bicyclic diazabicyclo[4.2.0]octane core. This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionalities. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane exerts its effects involves its interaction with specific molecular targets. The Boc protecting group allows for selective reactions at the amine sites, facilitating the formation of desired products. The compound’s bicyclic structure provides rigidity, which can influence its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane: can be compared with other diazabicyclo compounds that have different protecting groups or substituents.
Diazabicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Boc-protected amines: Compounds with similar Boc protection but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the Boc protecting group, which provides versatility in synthetic applications. Its rigid bicyclic structure also distinguishes it from other compounds, offering unique reactivity and binding properties.
Properties
IUPAC Name |
tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJOEEIXDPWTAZ-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CN[C@@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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